molecular formula C5H6N2O3 B1422735 Ethyl 1,3,4-oxadiazole-2-carboxylate CAS No. 23571-75-7

Ethyl 1,3,4-oxadiazole-2-carboxylate

Cat. No. B1422735
CAS RN: 23571-75-7
M. Wt: 142.11 g/mol
InChI Key: UKZUBHIKKPLAEE-UHFFFAOYSA-N
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Description

Ethyl 1,3,4-oxadiazole-2-carboxylate is a type of 1,3,4-oxadiazole derivative . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . Ethyl 1,3,4-oxadiazole-2-carboxylate is considered a useful research chemical .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including Ethyl 1,3,4-oxadiazole-2-carboxylate, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has also been reported .


Molecular Structure Analysis

The molecular structure of Ethyl 1,3,4-oxadiazole-2-carboxylate was established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .


Chemical Reactions Analysis

The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1,3,4-oxadiazole-2-carboxylate is 157.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 157.04874109 g/mol . Its topological polar surface area is 91.2 Ų .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 1,3,4-oxadiazole-2-carboxylate compounds demonstrate significant potential in various biological applications. Notably, some derivatives show impressive antimicrobial, antilipase, and antiurease activities. For instance, a study outlined the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, revealing that these compounds exhibit good to moderate antimicrobial activities against certain microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu et al., 2013).

Synthesis Techniques

Innovative synthesis techniques play a critical role in the scientific exploration of Ethyl 1,3,4-oxadiazole-2-carboxylate. One method involves microwave-assisted synthesis, leading to the creation of hybrid molecules with biological significance. This approach demonstrates the versatility of these compounds in medicinal chemistry and their potential applications in drug design and discovery (Başoğlu et al., 2013).

Antimicrobial Assessment

Ethyl 1,3,4-oxadiazole-2-carboxylate derivatives have shown promising antimicrobial properties. A study synthesized N-substituted derivatives and tested them against various bacteria, revealing moderate to high antibacterial activity. This highlights the potential of these compounds in the development of new antimicrobial agents (Khalid et al., 2016).

Building Blocks in Medicinal Chemistry

Ethyl 1,3,4-oxadiazole-2-carboxylate serves as a versatile building block in medicinal chemistry. It is used to create bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds, which can be integrated into biologically relevant molecules. This demonstrates the compound's role in the synthesis of potential therapeutic agents (Jakopin, 2018).

Future Directions

The promising effect of 1,3,4-oxadiazole derivatives, especially on the MDA-MB-231 cell line, motivates future studies to improve the anticancer profile and to reduce the toxicological risks . The presence of a morpholine ring on a heterocyclic system leads to an enhancement of pharmacological activities in most cases . Therefore, future research could focus on synthesizing different new 1,3,4-oxadiazole derivatives to increase their activity and lower their toxicity .

properties

IUPAC Name

ethyl 1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZUBHIKKPLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,3,4-oxadiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Borg, G Estenne-Bouhtou, K Luthman… - The Journal of …, 1995 - ACS Publications
Three series of heterocyclic dipeptidomimetics have been synthesized. The compounds were designed as amino acid-glycine mimetics containing 1, 2, 4-oxadiazole, 1, 3, 4-oxadiazole, …
Number of citations: 222 pubs.acs.org
Ž Jakopin, J Ilaš, M Barančoková, M Brvar… - European journal of …, 2017 - Elsevier
DNA gyrase and topoisomerase IV are type IIa topoisomerases that are essential bacterial enzymes required to oversee the topological state of DNA during transcription and replication …
Number of citations: 54 www.sciencedirect.com
RM Walsh - 2005 - search.proquest.com
The activation of δ-valerolactam with triflic anhydride is studied in detail. Triflic anhydride activation initially produces the O-triflated lactam I, which rearranges, following the addition of …
Number of citations: 4 search.proquest.com

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